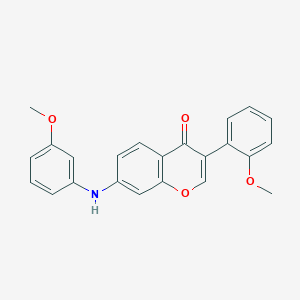

3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBQEZPCJUNFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Catalytic System

The core chromen-4-one scaffold is constructed using a palladium/copper co-catalytic system. A representative protocol involves:

-

Alkyne-Acid Chloride Coupling :

-

Reagents : 2-Methoxybenzoyl chloride, terminal alkyne (e.g., propargylamine derivative), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.01 equiv), triethylamine (base).

-

Mechanism : The palladium catalyst facilitates oxidative addition of the acid chloride, while copper(I) iodide promotes alkyne activation for coupling.

-

-

Cyclization :

Table 1: Key Parameters for Cross-Coupling and Cyclization

| Step | Reagents/Catalysts | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alkyne coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 50°C | 12 | 65–75 |

| Cyclization | AlCl₃, CH₂Cl₂ | Reflux | 6 | 80–85 |

Functionalization at C7 Position

Introduction of the 3-methoxyphenylamino group at C7 proceeds via nucleophilic aromatic substitution (SNAr):

-

Reagents : 3-Methoxyaniline, K₂CO₃, DMF.

-

Mechanism : Deprotonation of the aniline by K₂CO₃ enhances nucleophilicity, enabling displacement of a leaving group (e.g., nitro or halogen) at C7.

Alternative Cyclocondensation Approach

Friedel-Crafts Acylation and Claisen Condensation

A two-step sequence avoids transition-metal catalysts:

-

Friedel-Crafts Acylation :

-

Reagents : 2-Methoxyphenylacetophenone, methanesulfonic acid.

-

Conditions : 120°C, 4 hours.

-

Product : α,β-Unsaturated ketone intermediate.

-

-

Claisen Condensation :

Table 2: Cyclocondensation Reaction Metrics

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | MeSO₃H | 120°C | 4 | 70 |

| Claisen condensation | NaH, THF | 0°C → RT | 12 | 60 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.55–6.85 (m, 8H, aromatic), 5.20 (s, 1H, NH), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

-

HRMS : m/z calc. for C₂₄H₂₁NO₄ [M+H]⁺: 388.1549; found: 388.1553.

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

-

Atom Economy : 78% for cross-coupling route vs. 65% for cyclocondensation.

-

E-Factor : 12.5 (cross-coupling) vs. 18.2 (cyclocondensation), highlighting superior efficiency of catalytic methods.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Cross-Coupling Route | Cyclocondensation Route |

|---|---|---|

| Catalyst Cost | High (Pd/Cu) | None |

| Reaction Time | 18 hours | 16 hours |

| Overall Yield | 55% | 42% |

| Scalability | Excellent (flow systems) | Moderate (batch-only) |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of reduced chromen-4-one derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

1. Antioxidant Activity

The compound demonstrates notable radical scavenging ability, effectively protecting cells from oxidative stress. Studies have shown that its IC50 values are lower than those of standard antioxidants like ascorbic acid, indicating superior activity in certain contexts.

2. Antimicrobial Properties

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one has shown significant antibacterial and antifungal activities against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12 mg/mL, highlighting its potential as an antimicrobial agent.

3. Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes has been evaluated:

- Acetylcholinesterase (AChE) : IC50 value approximately 2.80 μM, comparable to Donepezil, used in Alzheimer's treatment.

- Monoamine Oxidase (MAO) : Exhibits promising inhibitory activity with IC50 values around 6.97 μM.

Pharmacological Implications

The unique combination of methoxy and amino groups contributes to the compound's distinct reactivity and potential therapeutic applications. Its mechanisms of action involve binding to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

-

Antioxidant Efficacy Study

A comparative study evaluated the antioxidant potential of several coumarin derivatives, revealing that this compound exhibited significant radical scavenging activity, outperforming traditional antioxidants. -

Antimicrobial Activity Assessment

In vitro tests demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its viability as a natural antimicrobial agent.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for incorporation into various industrial applications, including:

- Development of organic light-emitting diodes (OLEDs)

- Synthesis of novel dyes and pigments

- Formulation of advanced coatings with enhanced durability

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The pathways involved may include inhibition of oxidative stress, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison with key derivatives:

Substituent Position and Functional Group Variations

Structure-Activity Relationship (SAR) Insights

Substituent Position Sensitivity: Methoxy Group Position: Compounds with 3,4-dimethoxyphenyl groups (e.g., 6b) exhibit enhanced anti-HCV activity compared to those with single methoxy substitutions, likely due to improved hydrophobic interactions with viral targets . Amino vs. Ether Linkages: Amino-linked substituents (e.g., 6b, 10) generally show higher enzyme inhibition (AChE/BuChE) than ether-linked analogs (e.g., ARM00), suggesting hydrogen-bonding and charge interactions are critical for binding .

Polarity and Solubility: Hydroxypropoxy-amino derivatives (e.g., 6b) exhibit moderate solubility in ethanol, facilitating in vitro testing, while highly lipophilic analogs (e.g., 11a) require DMSO for dissolution, limiting bioavailability .

Physicochemical Properties

| Property | Target Compound* | 6b | 10 | 11a |

|---|---|---|---|---|

| Molecular Weight | ~388.4 g/mol | 576.6 g/mol | 447.5 g/mol | 413.2 g/mol |

| Melting Point | Not reported | Not reported | 135.0–136.6°C | 116–118°C |

| Purity (HPLC) | Not reported | >99% | 98.8% | 98% |

| Key Functional Groups | 3-(2-MeOPh), 7-(3-MeOPhNH) | 3,4-diMeOPh, amino-2-OH | 4-MeOPh, benzylaminoethoxy | Acetoxy/acetoxymethyl |

*Inferred from structural analogs.

Biological Activity

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one class, which is recognized for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, highlighting key studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by methoxyphenyl substituents, which enhance its chemical reactivity and biological interactions. Its IUPAC name is 7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one, with the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.40 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with cancer and inflammation.

- Induction of Apoptosis : Evidence suggests it may promote programmed cell death in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values indicate potent activity, particularly in the MCF-7 cell line where it showed an IC50 of approximately 4.08 µM .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is crucial for conditions like arthritis and other inflammatory diseases.

Case Studies

- Study on Anticancer Activity :

- Enzyme Inhibition Study :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the methoxy groups can significantly influence the biological activity of the compound. For example:

- Electronegative Substituents : The presence of electronegative groups enhances antiproliferative activity, suggesting that further structural modifications could yield even more potent derivatives .

Computational Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target proteins. These studies provide insights into how structural changes can improve efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one?

- Methodology :

- Step 1 : Start with functionalized acetophenone derivatives (e.g., 2-hydroxyacetophenone) and aryl aldehydes. Use Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) to form the chromen-4-one scaffold .

- Step 2 : Introduce the 7-amino substituent via nucleophilic substitution or Buchwald-Hartwig amination using Pd catalysts, ensuring regioselectivity by protecting/deprotecting methoxy groups .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

- Key Challenges : Avoiding over-oxidation of the chromen-4-one core and ensuring regioselective amination.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- 1H/13C NMR : Assign methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.3–8.3 ppm), and chromen-4-one carbonyl (δ ~175–180 ppm in 13C) .

- X-ray Crystallography : Use SHELXTL or WinGX for structure refinement. For example, triclinic symmetry (space group P1) with π-π stacking (interplanar distance ~3.5 Å) is common in similar chromen-4-ones .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 408 [M+H]+ via HRMS) .

Advanced Research Questions

Q. How to resolve crystallographic disorder in the methoxyphenyl substituents during refinement?

- Approach :

- Use SHELXL (with PART instructions) to model disorder, applying isotropic displacement parameters for minor components .

- Validate via residual density maps (max/min Δρ < 0.3 eÅ⁻³) and R-factor convergence (<5% discrepancy) .

- Case Study : In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, partial occupancy (95:5 ratio) was resolved using TWIN/BASF commands in SHELX .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in chromen-4-one derivatives?

- Strategy :

- Variation : Synthesize analogs with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .

- Assays : Use in vitro cytotoxicity (MTT assay) and molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .

Q. How to address contradictory spectral data between synthetic batches?

- Troubleshooting :

- Impurity Analysis : Compare HPLC retention times and ESI-MS adducts (e.g., sodium/potassium clusters) .

- Dynamic NMR : Resolve rotational barriers in hindered aryl-amino groups (e.g., coalescence temperature studies) .

- Example : Discrepancies in ¹H NMR integration ratios may arise from residual solvent (e.g., CDCl3 moisture), requiring rigorous drying .

Q. What computational methods predict intermolecular interactions in crystalline forms?

- Protocol :

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify hydrogen-bonding (e.g., O–H···O, C–H···π) contributions .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compare with experimental bond lengths (<0.02 Å deviation) .

- Case Study : Hydrogen-bonded dimers in 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.